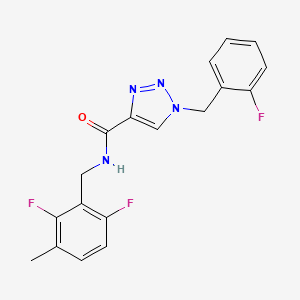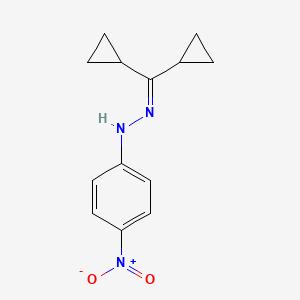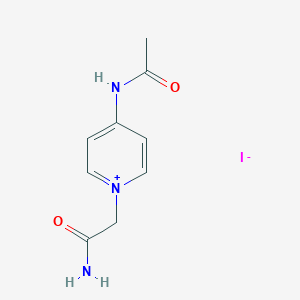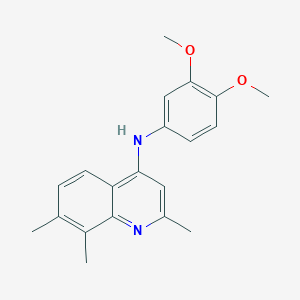![molecular formula C16H16Cl2O3 B5241048 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5241048.png)
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₆H₁₆Cl₂O₃ It is a chlorinated aromatic ether, which means it contains both chlorine atoms and ether linkages within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-methoxyphenol: This can be synthesized from phenol through methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of 3-(2-methoxyphenoxy)propyl bromide: This involves the reaction of 2-methoxyphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
科学研究应用
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-dichloro-2-(chloromethyl)-2-methylpropane: Another chlorinated aromatic compound with different substituents.
1,3-dichloro-2-(trichloromethyl)benzene: Contains additional chlorine atoms, leading to different chemical properties.
属性
IUPAC Name |
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-14-8-2-3-9-15(14)20-10-5-11-21-16-12(17)6-4-7-13(16)18/h2-4,6-9H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWZYQOMQXNTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-azepanyl)-2-oxoethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5240975.png)

![1,3-dimethyl-5-{[(2-thienylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5240984.png)
![methyl 2-chloro-5-{3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoate](/img/structure/B5241003.png)
![2-methoxy-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5241004.png)
![11-(2-hydroxy-3-methoxy-5-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5241009.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5241016.png)

![N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5241025.png)
![N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5241043.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine](/img/structure/B5241055.png)

![6-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5241064.png)
